7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
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Overview
Description
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a chloro group at the 7th position and a 3,4-dimethoxyphenyl ethyl group at the N-position of the quinazoline ring, has garnered interest due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine are currently unknown. This compound belongs to the quinazoline and quinazolinone derivatives, which are known to have a broad range of biological activities . .
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with various targets, leading to a wide range of biological activities . The specific interactions of this compound with its potential targets remain to be elucidated.
Biochemical Pathways
Given the diverse biological activities of quinazoline and quinazolinone derivatives, it is likely that multiple pathways could be affected
Result of Action
As a quinazoline derivative, it may exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the 7-chloro-substituted derivative . This intermediate is then subjected to further reactions to introduce the 3,4-dimethoxyphenyl ethyl group at the N-position. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Another quinazoline derivative used for similar medical conditions.
Erlotinib and Gefitinib: Used in the treatment of lung and pancreatic cancers.
Uniqueness
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of a chloro group and a 3,4-dimethoxyphenyl ethyl group at the quinazoline core differentiates it from other quinazoline derivatives and contributes to its unique pharmacological profile.
Properties
IUPAC Name |
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-5-4-13(19)10-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJYWBMHQYUKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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